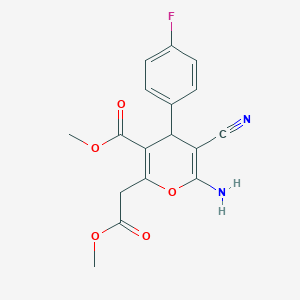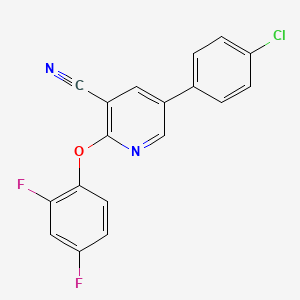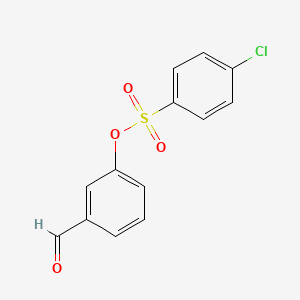
3-Formylphenyl 4-chlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formylphenyl 4-chlorobenzenesulfonate is a chemical compound used in scientific research. It has a complex structure and offers varied applications, making it invaluable for studying molecular interactions and developing innovative compounds. The molecular formula of this compound is C13H9ClO4S .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 296.726 Da .科学的研究の応用
Supramolecular Assembly
A study by Andleeb et al. (2018) explored the role of noncovalent interactions in supramolecular architectures, examining structures like 4-formylphenyl 4-chlorobenzenesulfonate. These structures were synthesized under basic conditions and analyzed using density functional theory (DFT) calculations. The study highlighted the importance of halogen-bonding interactions in rationalizing solid-state crystal structures, particularly the formation of O...X and type I X...X halogen-bonding interactions, comparing them to antiparallel π-stacking interactions between the arylsulfonates (Andleeb et al., 2018).
Organic-Inorganic Hybrid Nanomaterials
Lakraimi et al. (2006) discussed the synthesis and characterization of a new organo-mineral hybrid nanomaterial using 4-Chlorobenzenesulfonate. The compound was intercalated between layers of Zn–Al layered double hydroxides (LDHs) using two methods: direct synthesis and ion exchange. The study focused on optimizing the exchange conditions and found that a new stable hybrid nanostructured material was obtained under specific conditions. This research shows potential applications in materials science (Lakraimi et al., 2006).
Nonlinear Optical Properties
Ruanwas et al. (2010) synthesized and characterized compounds including 4-substituted benzenesulfonates for their nonlinear optical properties. They used spectroscopic methods and found that some samples showed potential for optical limiting applications, indicating a significant application in photonic and optoelectronic technologies (Ruanwas et al., 2010).
Nonlinear Optical Applications
Sundaram et al. (2018) synthesized a chromophore involving 4-chlorobenzenesulfonate for nonlinear optical applications. They conducted nucleation and solubility studies to identify a suitable solvent system for material growth and characterized the crystal by various techniques. This research contributes to the field of optoelectronics, especially in developing materials with enhanced nonlinear optical properties (Sundaram et al., 2018).
作用機序
Target of Action
Similar compounds such as phenylboronic acids are known to inhibit serine protease and kinase enzymes, which play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
It’s worth noting that similar compounds like phenylboronic acids are known to interact with their targets (serine protease and kinase enzymes) and cause changes that inhibit the growth and progression of tumor cells .
Biochemical Pathways
Phenylboronic acids, a related group of compounds, are known to affect the pathways involving serine protease and kinase enzymes .
Result of Action
Related compounds like phenylboronic acids are known to inhibit the growth, progression, and metastasis of tumor cells .
生化学分析
Biochemical Properties
The biochemical properties of 3-Formylphenyl 4-chlorobenzenesulfonate are not fully understood due to the limited information available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are not well-documented. It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that this compound can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that this compound can interact with various biomolecules, potentially influencing its activity or function .
特性
IUPAC Name |
(3-formylphenyl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWWZDUURHHYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

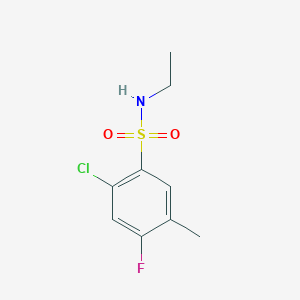
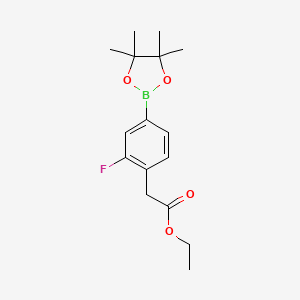

![5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)


![1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2720030.png)


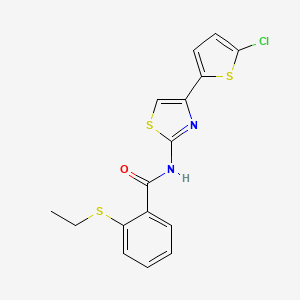
![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2720038.png)
